2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .
Scientific Research Applications
Preparation and Characterization
Benzimidazole derivatives, including 2-(1H-benzo[d]imidazol-1-yl)-N-(4-(benzyloxy)benzyl)acetamide, are synthesized through various chemical processes. These compounds are characterized by a range of techniques such as elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure. For instance, a study focused on the preparation of some benzimidazole derivatives for their evaluation as antioxidants for base oil. The structural elucidation of these compounds utilized IR and 1H NMR spectroscopy, highlighting the significance of these analytical methods in confirming the identity and purity of benzimidazole derivatives (Basta et al., 2017).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interaction of this compound with its targets would depend on the structure and properties of both the compound and the target.
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may interact with multiple biochemical pathways .
Action Environment
This compound, like other imidazole derivatives, has the potential to be used in a variety of applications, making it a promising area for future research .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(4-phenylmethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(15-26-17-25-21-8-4-5-9-22(21)26)24-14-18-10-12-20(13-11-18)28-16-19-6-2-1-3-7-19/h1-13,17H,14-16H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRWYHTRXQFCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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